![molecular formula C16H16ClNO4S B4239178 N-(3-acetylphenyl)-5-chloro-2-ethoxybenzenesulfonamide](/img/structure/B4239178.png)
N-(3-acetylphenyl)-5-chloro-2-ethoxybenzenesulfonamide
Overview
Description
N-(3-acetylphenyl)-5-chloro-2-ethoxybenzenesulfonamide, also known as ACEBS, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ACEBS belongs to the class of sulfonamides, which are known for their antibacterial and diuretic properties. However, ACEBS has shown promising results in various scientific research studies for its potential use in treating cancer, inflammation, and other diseases.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-5-chloro-2-ethoxybenzenesulfonamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer growth and inflammation. N-(3-acetylphenyl)-5-chloro-2-ethoxybenzenesulfonamide inhibits the activity of COX-2, which is involved in the production of prostaglandins, a type of inflammatory mediator. N-(3-acetylphenyl)-5-chloro-2-ethoxybenzenesulfonamide also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. Inhibition of MMPs is important in preventing the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-5-chloro-2-ethoxybenzenesulfonamide has been found to have a low toxicity profile in animal studies, making it a potentially safe and effective therapeutic agent. N-(3-acetylphenyl)-5-chloro-2-ethoxybenzenesulfonamide has been shown to have a half-life of approximately 6 hours in rats, indicating that it has a relatively short duration of action. N-(3-acetylphenyl)-5-chloro-2-ethoxybenzenesulfonamide is metabolized in the liver and excreted in the urine.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(3-acetylphenyl)-5-chloro-2-ethoxybenzenesulfonamide in lab experiments is its low toxicity profile, making it a safe option for testing in animal models. N-(3-acetylphenyl)-5-chloro-2-ethoxybenzenesulfonamide is also relatively easy to synthesize, making it a cost-effective option for further research and development. However, one of the limitations of using N-(3-acetylphenyl)-5-chloro-2-ethoxybenzenesulfonamide in lab experiments is its short duration of action, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on N-(3-acetylphenyl)-5-chloro-2-ethoxybenzenesulfonamide. One potential area of research is the development of more potent analogs of N-(3-acetylphenyl)-5-chloro-2-ethoxybenzenesulfonamide that have longer duration of action and increased efficacy. Another area of research is the investigation of the mechanism of action of N-(3-acetylphenyl)-5-chloro-2-ethoxybenzenesulfonamide in more detail, which may lead to the identification of new targets for therapeutic intervention. Additionally, the potential use of N-(3-acetylphenyl)-5-chloro-2-ethoxybenzenesulfonamide in combination therapy with other anticancer or anti-inflammatory agents should be explored.
Scientific Research Applications
N-(3-acetylphenyl)-5-chloro-2-ethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications of N-(3-acetylphenyl)-5-chloro-2-ethoxybenzenesulfonamide is its use as an anticancer agent. Studies have shown that N-(3-acetylphenyl)-5-chloro-2-ethoxybenzenesulfonamide inhibits the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. N-(3-acetylphenyl)-5-chloro-2-ethoxybenzenesulfonamide has also been found to inhibit the formation of new blood vessels, which is a crucial step in cancer progression.
In addition to its anticancer properties, N-(3-acetylphenyl)-5-chloro-2-ethoxybenzenesulfonamide has also shown anti-inflammatory and analgesic effects. Studies have shown that N-(3-acetylphenyl)-5-chloro-2-ethoxybenzenesulfonamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(3-acetylphenyl)-5-chloro-2-ethoxybenzenesulfonamide has also been found to reduce pain and inflammation in animal models of arthritis.
properties
IUPAC Name |
N-(3-acetylphenyl)-5-chloro-2-ethoxybenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-3-22-15-8-7-13(17)10-16(15)23(20,21)18-14-6-4-5-12(9-14)11(2)19/h4-10,18H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYSSHDJCMKQSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-5-chloro-2-ethoxybenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.